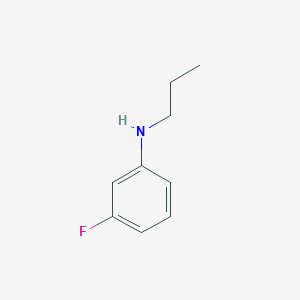

3-Fluoro-N-propylaniline

Descripción general

Descripción

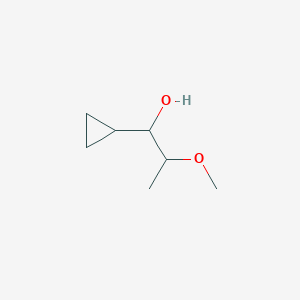

3-Fluoro-N-propylaniline is a chemical compound with the molecular formula C9H12FN . It is used in various chemical reactions and has a molar mass of 153.1966832 .

Synthesis Analysis

The synthesis of anilines like this compound involves several steps, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a propyl group and a fluorine atom . The presence of fluorine in the molecule can influence its chemical outcome .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo palladium-catalyzed amination of aryl halides . Fluorine substitution can dramatically influence the chemical outcome of these reactions .Physical and Chemical Properties Analysis

This compound has a molar mass of 153.1966832 . The presence of fluorine in the molecule can influence its physical and chemical properties .Aplicaciones Científicas De Investigación

Fluorinated Compounds in Protein Studies

Fluorinated amino acids, such as those derived from compounds structurally similar to 3-Fluoro-N-propylaniline, have been utilized in protein studies. These compounds are integrated into proteins to study their structure, dynamics, and interactions. For instance, a strategy for the biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites has facilitated both biochemical and cellular studies of protein function (Summerer et al., 2006).

Drug Delivery Systems

Research on multifunctional magnetic nanoparticle-based drug delivery systems for cancer therapy has seen the use of fluorinated compounds. These systems enable targeted drug delivery and release, enhanced by magnetic fields and thermal responses. For example, a thermoresponsive drug release system incorporating magnetic nanoparticles has shown potential in drug delivery and cancer therapy (Shen et al., 2016).

Synthetic Chemistry and Medicinal Chemistry Applications

The synthesis and conformational analysis of fluorinated prolines, including their applications in targeted protein degradation, highlight the versatility of fluorinated compounds in medicinal chemistry. These studies involve the modification of proline residues in peptides and proteins, affecting their recognition and degradation by biological systems, which is significant for drug discovery (Testa et al., 2018).

Photoredox Catalysis in Organic Synthesis

Fluorinated compounds have been employed in photoredox catalysis, a powerful technique in organic synthesis. This involves the use of visible light to catalyze reactions that incorporate fluorine atoms into organic molecules, enabling the development of novel synthetic routes for fluorinated compounds useful in pharmaceuticals and agrochemicals (Wang et al., 2009).

Sensing and Detection Technologies

Functionalized mesoporous materials, which can be derived from compounds like this compound, have been used as sensors for detecting metal ions in aqueous solutions. These materials exhibit high selectivity and sensitivity, demonstrating the potential of fluorinated aniline derivatives in environmental monitoring and analytical chemistry (Gomes & Bhaumik, 2015).

Mecanismo De Acción

Target of Action

The primary targets of anilines, a class of compounds to which 3-Fluoro-N-propylaniline belongs, are often various enzymes or receptors in the body. The specific target would depend on the exact structure of the compound and its functional groups .

Mode of Action

Anilines generally interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The fluorine atom in this compound could potentially influence these interactions due to its high electronegativity .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on its specific target. Anilines can participate in various biochemical reactions, including nucleophilic substitution and reduction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like this compound would be influenced by factors such as its size, polarity, and the presence of functional groups. Fluorinated compounds are often used in drug design due to their unique physicochemical properties, which can affect their ADME properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, the presence of fluorine could potentially increase the compound’s stability and resistance to metabolic degradation .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-Fluoro-N-propylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by acting as a ligand for certain transcription factors, leading to changes in cellular metabolism and function . In some cell types, this compound has been observed to induce apoptosis, highlighting its potential as a therapeutic agent in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. For example, its interaction with cytochrome P450 enzymes involves binding to the heme group, altering the enzyme’s ability to metabolize substrates . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, the compound can be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

3-fluoro-N-propylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZIKJQYSRSDKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3-Formylphenyl)phenyl]benzaldehyde](/img/structure/B2601497.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-methylthiophene-2-carboxamide](/img/structure/B2601506.png)

![2-Amino-4-(2-ethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2601510.png)

![4-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2601513.png)

![1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2601514.png)